(2-Methylpyridin-3-yl) methanesulfonate
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Overview
Description
(2-Methylpyridin-3-yl) methanesulfonate is an organic compound with the molecular formula C7H9NO3S It is a derivative of pyridine, where a methyl group is attached to the second position of the pyridine ring, and a methanesulfonate group is attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyridin-3-yl) methanesulfonate typically involves the reaction of 2-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method involves passing the reactants through a packed column containing a catalyst, such as Raney nickel, under controlled temperature and pressure conditions. This approach offers advantages such as shorter reaction times, increased safety, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyridin-3-yl) methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Major Products Formed
Substitution Reactions: Yield various substituted pyridine derivatives.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Form piperidine derivatives.
Scientific Research Applications
(2-Methylpyridin-3-yl) methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, polymers, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Methylpyridin-3-yl) methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of new covalent bonds with nucleophiles. This property makes it useful in the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the methanesulfonate group and is less reactive in nucleophilic substitution reactions.
3-Methylpyridine: Has the methyl group at a different position, leading to different reactivity and applications.
Pyridine-3-methanesulfonate: Similar structure but lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
(2-Methylpyridin-3-yl) methanesulfonate is unique due to the presence of both the methyl and methanesulfonate groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Properties
Molecular Formula |
C7H9NO3S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
(2-methylpyridin-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-6-7(4-3-5-8-6)11-12(2,9)10/h3-5H,1-2H3 |
InChI Key |
CZNUDDDMWNMMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OS(=O)(=O)C |
Origin of Product |
United States |
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